4-Nitrotriazol-1-amine
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Overview
Description
4-Nitrotriazol-1-amine is a chemical compound that belongs to the class of triazole compounds. It has been extensively studied for its potential applications in various fields, including scientific research.
Mechanism Of Action
The mechanism of action of 4-Nitrotriazol-1-amine is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, including cyclooxygenase and lipoxygenase. It has also been reported to induce apoptosis in cancer cells.
Biochemical And Physiological Effects
Studies have shown that 4-Nitrotriazol-1-amine has various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It has also been shown to inhibit the growth of cancer cells and reduce the viability of microbial cells.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-Nitrotriazol-1-amine in lab experiments is its versatility. It can be used in various assays, including cell viability assays, enzyme assays, and microbial growth assays. However, one of the limitations is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Future Directions
There are several future directions for the research on 4-Nitrotriazol-1-amine. One of the directions is to explore its potential as a drug candidate for the treatment of various diseases, including cancer and inflammatory disorders. Another direction is to investigate its mechanism of action in more detail to better understand its biological effects. Additionally, there is a need to explore new synthesis methods to improve the yield and purity of 4-Nitrotriazol-1-amine.
Synthesis Methods
The synthesis of 4-Nitrotriazol-1-amine can be achieved through various methods, including the reaction of 4-nitroimidazole with sodium azide in the presence of a reducing agent. Another method involves the reaction of 4-nitroimidazole with hydrazine hydrate in the presence of a catalyst. Both methods have been reported to yield high purity and yield of 4-Nitrotriazol-1-amine.
Scientific Research Applications
4-Nitrotriazol-1-amine has been widely used in scientific research due to its unique properties. It has been reported to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been used as a precursor for the synthesis of other biologically active compounds.
properties
CAS RN |
175916-82-2 |
---|---|
Product Name |
4-Nitrotriazol-1-amine |
Molecular Formula |
C2H3N5O2 |
Molecular Weight |
129.08 g/mol |
IUPAC Name |
4-nitrotriazol-1-amine |
InChI |
InChI=1S/C2H3N5O2/c3-6-1-2(4-5-6)7(8)9/h1H,3H2 |
InChI Key |
ZNQXKSGATFJHGW-UHFFFAOYSA-N |
SMILES |
C1=C(N=NN1N)[N+](=O)[O-] |
Canonical SMILES |
C1=C(N=NN1N)[N+](=O)[O-] |
synonyms |
1H-1,2,3-Triazol-1-amine,4-nitro-(9CI) |
Origin of Product |
United States |
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